2-(3,4-diethoxyphenyl)-N-phenylacetamide
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Overview
Description
2-(3,4-Diethoxyphenyl)-N-phenylacetamide is an organic compound characterized by its unique structure, which includes a phenylacetamide core substituted with diethoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-N-phenylacetamide typically involves the reaction of 3,4-diethoxybenzaldehyde with aniline in the presence of acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired acetamide. The reaction conditions often include mild heating and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxyphenyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(3,4-Diethoxyphenyl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.
3,4-Diethoxyphenylacetonitrile: A related compound with a nitrile group.
3,4-Dimethoxyphenylpropionamide: Another analogue with a propionamide group.
Uniqueness
2-(3,4-Diethoxyphenyl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both ethoxy groups and a phenylacetamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
5808-72-0 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C18H21NO3/c1-3-21-16-11-10-14(12-17(16)22-4-2)13-18(20)19-15-8-6-5-7-9-15/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI Key |
QTUIYMTVKSQQIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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